

# MIRA-1: A Technical Guide to a Mutant p53 Reactivator

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## Compound of Interest

Compound Name: MIRA-1

Cat. No.: B1680201

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## Abstract

**MIRA-1** (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule compound that has emerged as a significant tool in cancer research. Its primary mechanism of action involves the reactivation of mutated tumor suppressor protein p53, restoring its wild-type conformation and function. This reactivation triggers the downstream p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **MIRA-1**. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

## Chemical Structure and Physicochemical Properties

**MIRA-1**, with the IUPAC name 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione, is a maleimide derivative. Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers of **MIRA-1**

Identifier	Value
IUPAC Name	1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione
Synonyms	NSC 19630
CAS Number	72835-26-8[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> [1]
SMILES	O=C1C=CC(N1COC(CC)=O)=O[1]

A summary of the known physicochemical properties of **MIRA-1** is presented in Table 2. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.

Table 2: Physicochemical Properties of **MIRA-1**

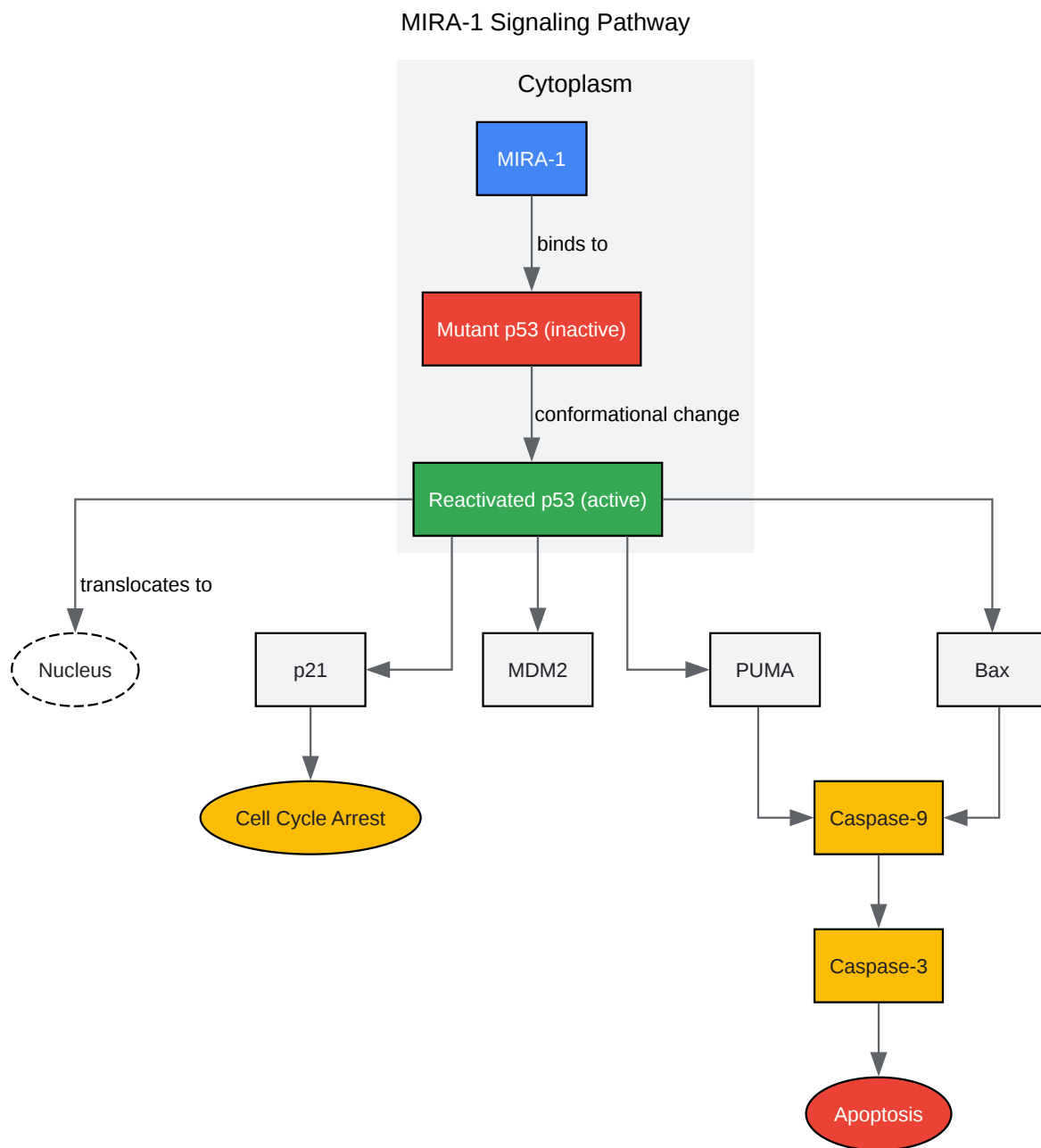
Property	Value	Source
Molecular Weight	183.16 g/mol	[2]
Appearance	Solid	[1]
Melting Point	Not experimentally determined.	-
Solubility	Soluble in DMSO and ethanol. [2]	Vendor Data
logP (calculated)	-0.2	Molinspiration
pKa (predicted)	No acidic or basic pKa predicted in the physiological range.	-

## Mechanism of Action: Reactivation of Mutant p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that has lost its tumor-suppressive activities.

**MIRA-1** has been identified as a compound capable of restoring the wild-type conformation and function to certain p53 mutants.[3][4]

The proposed mechanism of action involves the binding of **MIRA-1** to the mutant p53 protein, which induces a conformational change that restores its DNA-binding ability. This reactivated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes.



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**MIRA-1** reactivates mutant p53, leading to apoptosis.

Key downstream targets of the reactivated p53 include:

- p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.<sup>[1]</sup>
- MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.
- PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates the intrinsic apoptotic pathway.<sup>[1]</sup>
- Bax: A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria.

The culmination of these events is the induction of apoptosis, or programmed cell death, in the cancer cells.<sup>[5][6]</sup>

## Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of **MIRA-1**.

### Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of **MIRA-1** on the viability of cancer cells.

Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- **MIRA-1** stock solution (e.g., 10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- **MIRA-1 Treatment:** Prepare serial dilutions of **MIRA-1** in complete medium from the stock solution. The final concentrations should typically range from 1  $\mu$ M to 50  $\mu$ M. Remove the old medium from the cells and add 100  $\mu$ L of the **MIRA-1** dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest **MIRA-1** concentration).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- **Measurement:** Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by **MIRA-1**.

Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- **MIRA-1** stock solution (e.g., 10 mM in DMSO)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with various concentrations of **MIRA-1** (e.g., 5  $\mu$ M, 10  $\mu$ M, 20  $\mu$ M) and a vehicle control for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- **Washing:** Wash the cells twice with ice-cold PBS by centrifugation.
- **Staining:** Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

## Western Blot Analysis of p53 Target Genes

This protocol is used to detect the upregulation of p53 target proteins following **MIRA-1** treatment.

#### Materials:

- Cancer cell line with a known p53 mutation
- Complete cell culture medium
- **MIRA-1** stock solution (e.g., 10 mM in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p53, p21, PUMA, and a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

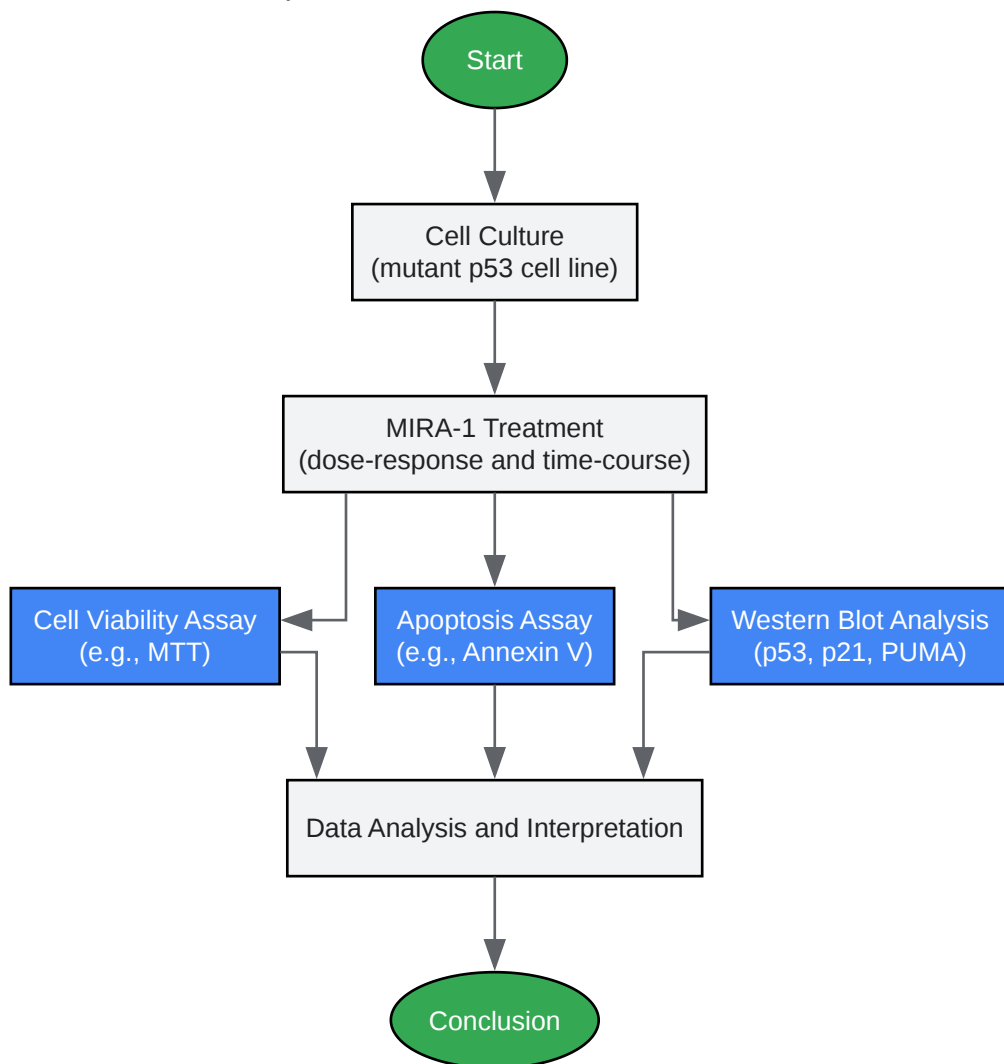
- Cell Treatment and Lysis: Treat cells with **MIRA-1** as described for the apoptosis assay. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-40  $\mu$ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

## Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating **MIRA-1** and the logical relationship between the observed effects.



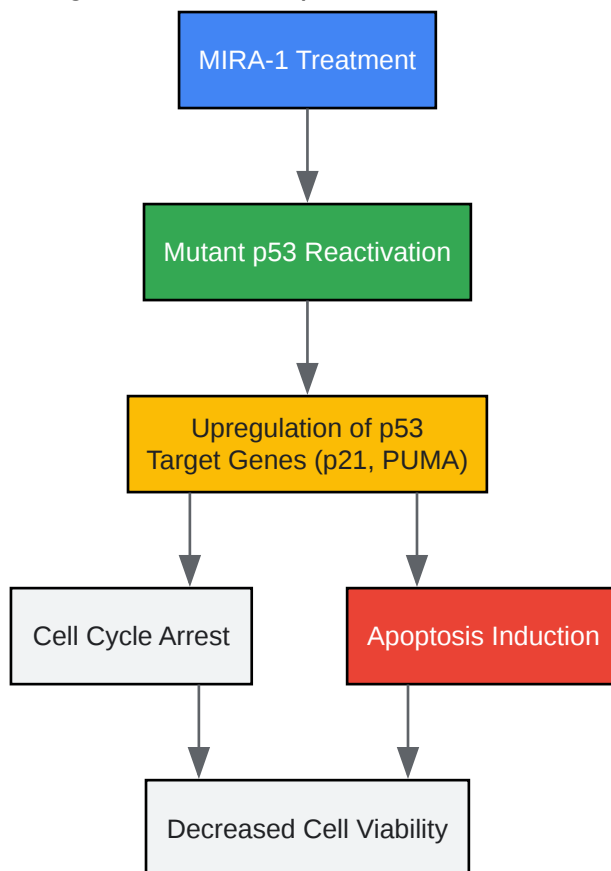
## General Experimental Workflow for MIRA-1 Evaluation



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A typical workflow for assessing **MIRA-1**'s effects.

## Logical Relationship of MIRA-1's Effects

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The causal chain of **MIRA-1**'s cellular effects.

## Conclusion

**MIRA-1** represents a promising class of anti-cancer compounds that function by reactivating mutant p53. Its ability to restore wild-type p53 function and induce apoptosis in cancer cells makes it a valuable tool for both basic research and preclinical drug development. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the therapeutic potential of **MIRA-1** and similar compounds in the ongoing effort to develop more effective cancer therapies. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

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